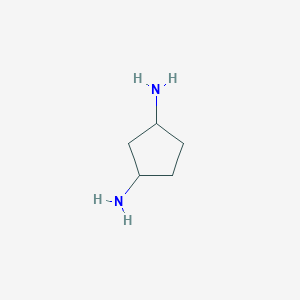

1,3-Cyclopentanediamine

描述

Structure

3D Structure

属性

IUPAC Name |

cyclopentane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWRZCZEOLZBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596626 | |

| Record name | Cyclopentane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73211-32-2 | |

| Record name | Cyclopentane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Preparation of 1,3 Cyclopentanediamine

Conventional Synthetic Pathways for 1,3-Cyclopentanediamine and its Precursors

The synthesis of this compound and its precursors can be achieved through various conventional chemical methods. One common starting material is cyclopentanone (B42830), which can undergo reductive amination to introduce the amine functionalities. For instance, the synthesis of rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine involves the cyclization of suitable precursors followed by amination and dimethylation steps. A typical method utilizes cyclopentanone as the initial reactant, which undergoes reductive amination with dimethylamine (B145610) in the presence of a reducing agent like sodium cyanoborohydride. This reaction is generally conducted in an organic solvent such as methanol (B129727) under mild conditions.

Another key precursor for this compound is cyclopentane-1,3-dione. This dione (B5365651) can be converted into cyclopentane-1,3-dioxime, which is then hydrogenated to yield this compound. researchgate.netrsc.org A facile, two-step synthesis for probes used in labeling sulfenic acid in proteins relies on the Michael addition of thiol-containing tags to 4-cyclopentene-1,3-dione, an unsaturated derivative of 1,3-cyclopentanedione. rsc.org

The synthesis of various functionalized cyclopentane (B165970) derivatives has also been explored. For example, treating dimethyl acetylenedicarboxylate (B1228247) with dimethyl malonate can lead to the formation of cyclopentane derivatives that can be further modified. beilstein-journals.org Additionally, the preparation of polyaspartic acid ester resin can involve the use of this compound in an addition reaction with maleic acid esters and subsequent reaction with acrylic esters. google.com

The following table summarizes some conventional synthetic routes and their key features:

| Starting Material | Key Reagents/Steps | Product | Reference |

| Cyclopentanone | Dimethylamine, Sodium cyanoborohydride | rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine | |

| Cyclopentane-1,3-dione | Hydroxylamine, Hydrogenation catalyst (e.g., Rh/C) | This compound | researchgate.netrsc.org |

| 4-Cyclopentene-1,3-dione | Thiol-containing tags/linkers (Michael addition) | Probes for labeling sulfenic acid | rsc.org |

| Dimethyl acetylenedicarboxylate, Dimethyl malonate | Base-catalyzed condensation | Functionalized cyclopentane derivatives | beilstein-journals.org |

| This compound, Maleic acid ester, Acrylic ester | Addition reactions | Polyaspartic acid ester resin | google.com |

Bio-based and Green Chemistry Routes to this compound and its Derivatives

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods. This has led to the exploration of bio-based and green chemistry routes for the production of this compound and its derivatives, aligning with the principles of reducing hazardous substances and utilizing renewable feedstocks. acs.org

A notable green route for the synthesis of this compound (CPDA) has been established from hemicellulosic feedstock. rsc.org This multi-step synthesis involves:

The Piancatelli rearrangement of furfuryl alcohol to produce 4-hydroxycyclopent-2-enone (4-HCP). researchgate.netrsc.org

An improved isomerization of 4-HCP to cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst. researchgate.netrsc.org

The conversion of CPDO to cyclopentane-1,3-dioxime (CPDX). researchgate.netrsc.org

A mild oxime hydrogenation of CPDX over a Rh/C catalyst to yield the desired CPDA. researchgate.netrsc.org

This bio-based approach offers a renewable alternative to traditional petroleum-based syntheses. rsc.org Furthermore, the diastereomerically pure cis- and trans-isomers of CPDA have been utilized in reactions with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) to create novel bifunctional diol monomers. rsc.org

The principles of green chemistry, such as atom economy and the use of safer solvents, are central to these emerging synthetic strategies. acs.org For instance, the use of microwave-assisted and ultrasound-assisted methods in the synthesis of 1,3,5-triazine (B166579) derivatives exemplifies the shift towards more energy-efficient and environmentally benign processes. mdpi.com The replacement of volatile organic solvents with greener alternatives like ionic liquids has also been explored in reactions such as 1,3-dipolar cycloadditions. frontiersin.org

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for its application in areas like asymmetric catalysis, where the chirality of the ligand dictates the stereochemical outcome of a reaction. google.com Enantioselective and diastereoselective syntheses aim to produce a single, desired stereoisomer in high purity. wikipedia.org

Various strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. wikipedia.org For instance, the diastereoselective synthesis of cis-cyclopentane-1,2-diamine (B3003292) derivatives has been achieved through organophotoredox-catalyzed [3+2] cycloadditions. researchgate.net

An efficient asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes has been described, starting from 2,3-disubstituted cyclopentenones. nih.gov These achiral building blocks are catalytically reduced using (R)-2-methyloxazaborolidine to yield chiral allylic alcohols with high enantiomeric excess. nih.gov Subsequent directed reduction gives exclusively the 1,2-anti stereochemistry. nih.gov

The following subsections will delve deeper into specific techniques for obtaining stereochemically pure this compound.

Optical Resolution Techniques for Chiral this compound

Optical resolution is a classical method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This technique relies on the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. wikipedia.orgmdpi.com

The most common approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. libretexts.org Examples of chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org After separation of the diastereomeric salts, the pure enantiomers of the amine can be recovered by removing the resolving agent. wikipedia.org

A specific example is the resolution of racemic alcohol using optically active (S)-mandelic acid. The (S)-enantiomer of the alcohol forms an insoluble diastereomeric salt with the mandelic acid and can be filtered off. wikipedia.org While this method is widely used, it can be laborious and depends on the differential solubility of the diastereomers, which is not always predictable. wikipedia.org

An improved chemoenzymatic protocol has been described for the synthesis of both enantiomers of trans-cyclopentane-1,2-diamine. researchgate.net This method involves the enzymatic resolution of a racemic precursor, trans-N,N-diallylcyclopentane-1,2-diamine, where the primary amino group is masked. researchgate.net Lipase B from Candida antarctica (CAL-B) catalyzes the N-acylation of this diamine with excellent enantioselectivity. researchgate.net

| Resolution Technique | Description | Key Features | Reference |

| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid to form separable diastereomeric salts. | Widely applicable but can be trial-and-error based on solubility. | wikipedia.orglibretexts.org |

| Chemoenzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity often achievable under mild conditions. | researchgate.net |

| Spontaneous Resolution | Direct crystallization of a racemic mixture into separate crystals of each enantiomer. | A rare phenomenon, but highly efficient when it occurs. | wikipedia.org |

Asymmetric Synthetic Strategies Utilizing Chiral Auxiliaries or Catalysts

Asymmetric synthesis, also known as enantioselective synthesis, is a powerful approach to directly produce a specific enantiomer of a chiral molecule. wikipedia.org This is achieved by using a chiral influence, such as a chiral auxiliary or a chiral catalyst, to favor the formation of one stereoisomer over the other. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of asymmetric induction. york.ac.uk

Evans' oxazolidinones and camphorsultam are well-known examples of effective chiral auxiliaries. wikipedia.orgresearchgate.net For instance, in the synthesis of manzacidin B, camphorsultam was used to asymmetrically construct the core oxazoline (B21484) ring. wikipedia.org Pseudoephenamine has also been shown to be a versatile chiral auxiliary, particularly in alkylation reactions to form quaternary carbon centers. nih.gov

Chiral Catalysts: Enantioselective catalysis involves the use of a chiral catalyst to control the stereochemistry of a reaction. uwindsor.ca This approach is highly efficient as only a small amount of the catalyst is needed to produce a large quantity of the desired enantiomer. uwindsor.ca

A prominent example is the Sharpless asymmetric epoxidation, which uses a chiral titanium complex to epoxidize allylic alcohols with high enantioselectivity. libretexts.org Asymmetric hydrogenation is another versatile method that employs chiral catalysts, often based on transition metals like ruthenium complexed with chiral ligands such as BINAP, to reduce various functional groups enantioselectively. wikipedia.org The merger of photoredox and transition-metal catalysis has also emerged as a robust platform for stereoselective reactions, such as the three-component asymmetric radical 1,4-functionalization of 1,3-enynes using dual photoredox and chromium catalysis. nih.gov

The following table highlights some asymmetric strategies:

| Asymmetric Strategy | Description | Examples of Chiral Control Elements | Reference |

| Chiral Auxiliary | A temporary chiral group attached to the substrate to direct stereochemistry. | Evans' oxazolidinones, Camphorsultam, Pseudoephenamine | wikipedia.orgyork.ac.uknih.gov |

| Chiral Catalyst | A chiral substance that accelerates a reaction and controls its stereochemical outcome. | Sharpless epoxidation catalyst (titanium/DET), Noyori's BINAP-Ru catalysts | wikipedia.orglibretexts.org |

| Dual Catalysis | Combination of two catalytic cycles to enable new stereoselective transformations. | Photoredox and chromium catalysis for asymmetric 1,4-functionalization. | nih.gov |

Stereochemical Investigations and Chiral Recognition Capabilities of 1,3 Cyclopentanediamine Based Systems

Analysis of Stereoisomerism and Conformational Dynamics in 1,3-Cyclopentanediamine

This compound possesses two chiral centers at carbons 1 and 3, leading to the possibility of multiple stereoisomers. vaia.com Stereoisomers are compounds with the same molecular formula and connectivity but different three-dimensional arrangements of their atoms. savemyexams.com The types of stereoisomerism relevant to this compound include configurational isomers (enantiomers and diastereomers) and conformational isomers. sydney.edu.au

Configurational Isomers:

Due to its two chiral centers, this compound can exist as cis and trans diastereomers. Each of these diastereomers, in turn, has a non-superimposable mirror image, its enantiomer. msu.edu

cis-1,3-Cyclopentanediamine: In the cis isomer, the two amino groups are on the same side of the cyclopentane (B165970) ring. This configuration results in a meso compound, which is achiral despite having chiral centers due to an internal plane of symmetry.

trans-1,3-Cyclopentanediamine: In the trans isomer, the amino groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (1R,3R)- and (1S,3S)-1,3-Cyclopentanediamine. nih.gov

The different spatial arrangements of the amino groups in the cis and trans isomers lead to distinct chemical and physical properties. For instance, the trans isomer is often favored in applications like asymmetric catalysis due to its rigid and well-defined C2-symmetric structure.

Conformational Dynamics:

The cyclopentane ring is not planar and exists in various puckered conformations, most commonly the envelope and half-chair forms. mdpi.com These conformations can interconvert through a process of pseudorotation. The substituents on the ring, in this case, the amino groups, can occupy either axial or equatorial positions.

| Stereoisomer | IUPAC Name | Chirality | Key Feature |

| cis | cis-Cyclopentane-1,3-diamine | Achiral (meso) | Amino groups on the same side of the ring. |

| trans | (1R,3R)-Cyclopentane-1,3-diamine | Chiral | Amino groups on opposite sides of the ring. |

| trans | (1S,3S)-Cyclopentane-1,3-diamine | Chiral | Enantiomer of the (1R,3R) isomer. |

Chiral Purity Determination and Stereochemical Control in Reactions Involving this compound

The effectiveness of a chiral compound in applications such as asymmetric catalysis is highly dependent on its enantiomeric purity. nih.gov Therefore, accurate methods for determining chiral purity and strategies for controlling stereochemistry in reactions are of paramount importance.

Chiral Purity Determination:

Several analytical techniques are employed to determine the enantiomeric excess (ee) of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are often used in conjunction with NMR. acs.org These agents interact differently with the enantiomers of the analyte, leading to the formation of diastereomeric complexes that can be distinguished by their NMR spectra. For instance, carboxylic acids have been used as CSAs to determine the optical purity of chiral amines. acs.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times.

Gas Chromatography (GC): Similar to HPLC, chiral GC can be used with a chiral stationary phase to separate volatile enantiomers.

Luminescent Spectroscopy: This method analyzes the different luminescent properties of enantiomerically pure and racemic mixtures. google.com

Stereochemical Control in Reactions:

Controlling the stereochemical outcome of reactions involving this compound is crucial for synthesizing enantiomerically pure products. This is often achieved through asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst directs the formation of a specific stereoisomer. wikipedia.org

Use as a Chiral Auxiliary: The chiral this compound moiety can be incorporated into a reactant to guide the stereochemical course of a reaction. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product.

Use as a Chiral Ligand: In asymmetric catalysis, this compound and its derivatives are widely used as chiral ligands that coordinate with a metal center. researchgate.net The resulting chiral catalyst then promotes the enantioselective transformation of a prochiral substrate. The rigid C2-symmetric backbone of trans-1,3-Cyclopentanediamine is particularly effective in creating a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. For example, chiral ligands based on this compound have been synthesized and shown to be effective in palladium-catalyzed asymmetric allylic substitution reactions. researchgate.net

The development of efficient synthetic routes to enantiopure this compound has been a significant factor in its increased use in asymmetric synthesis. researchgate.net

| Method | Principle | Common Application |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to create diastereomeric species with distinct NMR signals. | Determination of enantiomeric excess of chiral amines. acs.org |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Analysis of chiral purity in pharmaceutical products. nih.gov |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Analysis of chiral volatile compounds. |

| Luminescent Spectroscopy | Differentiation based on the luminescent properties of chiral compounds. | Qualitative and quantitative chiral analysis. google.com |

Mechanisms of Chiral Recognition and Enantioselective Interactions

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This phenomenon is fundamental to many biological processes and is the basis for enantioselective catalysis and chiral separations. nih.govresearchgate.net

The primary mechanism for chiral recognition is the formation of transient diastereomeric complexes between the chiral selector (e.g., a receptor or catalyst) and the enantiomers of the guest molecule. For these complexes to have different stabilities, and thus allow for discrimination, a minimum of three points of interaction is generally required, as described by the "three-point interaction model". nih.govresearchgate.net These interactions can be attractive or repulsive and include:

Hydrogen Bonding: The amino groups of this compound are excellent hydrogen bond donors, and can also act as acceptors after deprotonation. These interactions are crucial in the binding of substrates to catalysts and in the formation of supramolecular structures.

π-π Stacking: When aromatic groups are present in the this compound-based system or the interacting molecule, π-π stacking interactions can provide an additional point of contact, enhancing chiral recognition.

Ionic Interactions: The amino groups can be protonated to form ammonium (B1175870) ions, which can then participate in strong electrostatic interactions with anionic species.

Derivatives of this compound have been incorporated into various host molecules, such as chiral naphthotubes, to create receptors with endo-functionalized cavities for chiral recognition. nih.gov The enantioselectivity of these systems arises from the differences in the multiple non-covalent interactions between the host and the two enantiomers of the guest. nih.gov Factors such as the shape of the binding cavity, the nature of the substituents on the guest molecule, and the flexibility of the host all contribute to the degree of enantioselectivity. nih.gov In some cases, heterochiral selectivity, where an R-host prefers an S-guest, has been observed, highlighting the complexity of these interactions. nih.gov

The study of these mechanisms is essential for the rational design of new and more efficient chiral catalysts, receptors, and separation materials based on the this compound scaffold.

Coordination Chemistry of 1,3 Cyclopentanediamine Complexes

Synthesis and Characterization of Metal Complexes with 1,3-Cyclopentanediamine Ligands

The synthesis of metal complexes involving this compound often entails the reaction of a suitable metal salt with the diamine ligand in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Coordination Compounds

Transition metal complexes of diamine ligands, including those derived from cyclopentane (B165970) frameworks, are of significant interest due to their diverse applications in catalysis and materials science. researchgate.net The synthesis typically involves mixing the metal precursor, such as a metal halide or nitrate, with the this compound ligand in a solvent like methanol (B129727) or ethanol. researchgate.netsysrevpharm.org The reaction mixture is often refluxed to facilitate complex formation, followed by cooling to induce crystallization of the product. sysrevpharm.org

Characterization of these complexes is crucial for confirming their formation and elucidating their structure. Elemental analysis provides the empirical formula of the complex, confirming the stoichiometry of the metal-to-ligand ratio. bingol.edu.trsapub.org Spectroscopic methods such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are routinely employed. IR spectroscopy helps in identifying the coordination of the amine groups to the metal center by observing shifts in the N-H stretching frequencies. bingol.edu.trutm.my UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. bingol.edu.trsapub.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for diamagnetic complexes, to probe the ligand environment. bingol.edu.trutm.my

Table 1: Spectroscopic Data for Characterization of Transition Metal Complexes

| Technique | Observation | Interpretation |

|---|---|---|

| Elemental Analysis | Matches calculated percentages for the proposed formula. sapub.org | Confirms the stoichiometry of the complex. sapub.org |

| Infrared (IR) Spectroscopy | Shift in N-H stretching frequencies upon complexation. bingol.edu.tr | Indicates coordination of the amine groups to the metal ion. bingol.edu.tr |

| UV-Visible (UV-Vis) Spectroscopy | d-d transitions and charge transfer bands. bingol.edu.trsapub.org | Provides insights into the electronic structure and coordination geometry. bingol.edu.trsapub.org |

| Nuclear Magnetic Resonance (NMR) | Changes in chemical shifts of ligand protons. bingol.edu.trutm.my | Elucidates the ligand's coordination environment in solution. bingol.edu.trutm.my |

| X-ray Crystallography | Provides precise bond lengths and angles. | Determines the exact three-dimensional structure of the complex. |

Coordination Modes and Geometries of this compound within Complexes

The coordination geometry around the central metal ion is determined by several factors, including the size and electronic properties of the metal ion, the steric bulk of the ligand, and the nature of other co-ligands present in the coordination sphere. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral. libretexts.orglibretexts.org For a six-coordinate metal ion with three this compound ligands, an octahedral geometry is expected. savemyexams.com In the case of four-coordinate complexes, either a tetrahedral or a square planar geometry can be adopted. libretexts.org For instance, d8 metal ions often form square planar complexes. msu.edu The specific geometry adopted can significantly impact the complex's reactivity and catalytic activity.

Electronic Structure and Ligand Field Effects in this compound Coordination Compounds

The electronic structure of transition metal complexes with this compound is described by Ligand Field Theory (LFT), which is an extension of molecular orbital theory applied to coordination compounds. wikipedia.orglibretexts.org When the diamine ligand approaches the metal ion, the degeneracy of the metal's d-orbitals is lifted. libretexts.orgdacollege.org The way the d-orbitals split into different energy levels is dependent on the coordination geometry of the complex. libretexts.orgdacollege.org

In an octahedral field, the five d-orbitals split into two sets: the lower energy t2g set (dxy, dxz, dyz) and the higher energy eg set (dx2-y2, dz2). dacollege.org The energy difference between these two sets is known as the ligand field splitting parameter, Δo. wikipedia.org this compound, as a typical amine ligand, is considered a sigma-donating ligand. The strength of the ligand field it creates influences whether a complex will be high-spin or low-spin, which in turn affects its magnetic properties and electronic spectra. libretexts.org For example, a strong ligand field will result in a large Δo, favoring a low-spin configuration where electrons pair up in the lower energy t2g orbitals before occupying the eg orbitals. libretexts.org

The electronic spectra of these complexes are characterized by d-d transitions, which correspond to the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital upon absorption of light. wikipedia.org The energy of these transitions is directly related to the magnitude of the ligand field splitting.

Reactivity and Stability Profiles of this compound Metal Complexes in Solution and Solid State

The stability of metal complexes can be considered from both thermodynamic and kinetic perspectives. researchgate.netcbpbu.ac.in Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant. wikipedia.org The chelate effect, where a bidentate ligand like this compound forms a more stable complex than two analogous monodentate ligands, plays a significant role in the thermodynamic stability of these complexes. researchgate.net

Kinetic stability, on the other hand, refers to the rate at which a complex undergoes reactions, such as ligand exchange. cbpbu.ac.in Complexes are classified as either labile (reacting quickly) or inert (reacting slowly). cbpbu.ac.in The reactivity of this compound complexes is influenced by factors such as the nature of the metal ion, the coordination geometry, and the presence of other ligands. For example, square planar complexes of Ni(II), Pd(II), and Pt(II) often undergo associative substitution reactions. cbpbu.ac.in

In the solid state, the stability of these complexes is often related to their crystal lattice energy and their ability to resist decomposition upon heating. Thermal gravimetric analysis (TGA) can be used to study the thermal stability of these compounds by monitoring their mass loss as a function of temperature. bingol.edu.tr The reactivity in the solid state can be different from that in solution, as the fixed positions of the molecules in the crystal lattice can influence reaction pathways.

Supramolecular Coordination Assemblies and Metal-Organic Frameworks Incorporating this compound

This compound and its derivatives can serve as building blocks for the construction of more complex supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgpku.edu.cn These materials are formed through the self-assembly of metal ions (nodes) and organic ligands (linkers). wikipedia.orgnih.gov The diamine can act as a linker, connecting metal centers to form one-, two-, or three-dimensional networks. nih.gov

The design of these supramolecular assemblies allows for the tuning of their properties, such as porosity and functionality. nih.govengineering.org.cn For instance, by choosing appropriate metal ions and modifying the diamine ligand, it is possible to create MOFs with specific pore sizes and chemical environments. engineering.org.cn These materials have potential applications in areas such as gas storage, separation, and catalysis. wikipedia.orgnih.gov

Catalytic Applications of 1,3 Cyclopentanediamine Derived Chiral Catalysts

Asymmetric Catalysis Mediated by 1,3-Cyclopentanediamine-Based Chiral Ligands

Ligands based on the this compound scaffold are versatile in asymmetric catalysis, where their chirality is pivotal for inducing enantioselectivity in chemical reactions. These ligands coordinate with metal ions to form stable complexes that act as catalysts. The inherent stereochemistry of the diamine backbone creates a specific three-dimensional arrangement that influences the approach of substrates to the catalytic center, thereby favoring the formation of one enantiomer over the other. This is particularly crucial in the pharmaceutical industry, where the chirality of a molecule can determine its therapeutic efficacy. beilstein-journals.org

Asymmetric hydrogenation is a fundamental process for producing chiral molecules, and catalysts derived from this compound have been explored in this context. google.comajchem-b.com These reactions involve the addition of hydrogen across a double bond of a prochiral substrate, such as an alkene, ketone, or imine, to create a new stereocenter. dicp.ac.cn The efficiency and selectivity of these transformations are highly dependent on the structure of the chiral ligand.

Chiral porous metal phosphonates, which can incorporate diamine compounds like this compound, have been developed as heterogeneous catalysts for asymmetric hydrogenation. google.com These materials offer the advantage of being reusable and recyclable without a significant loss of catalytic activity. google.com Similarly, iridium complexes bearing chiral diphosphine ligands are effective for the asymmetric hydrogenation of various substrates, including quinolines, to produce nitrogen-containing heterocyclic compounds with high enantiomeric excess (ee). ajchem-b.commdpi.com

For instance, the asymmetric hydrogenation of N-diphenylphosphinyl ketimines and N-tosylimines has been achieved with high enantioselectivity (up to 99% ee) using palladium complexes with chiral bisphosphine ligands. dicp.ac.cn Chiral phosphoric acids have also been used to catalyze the enantioselective hydrogenation of enamides, providing the reduction products in excellent yield and enantioselectivity with catalyst loadings as low as 1 mol%. nih.gov

Interactive Table: Performance of this compound-Related Catalysts in Asymmetric Hydrogenation

Users can filter this table by Substrate Type, Catalyst System, and Enantiomeric Excess (ee) to explore the data.

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

| N-Diphenylphosphinyl ketimines | Pd(CF3CO2)/(S)-SegPhos | 87-99% | dicp.ac.cn |

| N-Tosyl-imines | Pd(CF3CO2)/(S)-SynPhos | 88-97% | dicp.ac.cn |

| 1-Aryl-3,4-dihydroisoquinolines | Ir-L4 (tetraMe-BITIOP) | up to 94% | mdpi.com |

| Enamides | Chiral Phosphoric Acid | up to 99% | nih.gov |

| Prochiral Olefins/Ketones | Chiral Porous Metal Phosphonates | High | google.com |

The formation of carbon-carbon bonds is central to organic synthesis, and performing these reactions asymmetrically is a powerful strategy for building complex chiral molecules. rsc.orgnih.govnih.gov Catalysts derived from this compound have proven effective in several such transformations, notably the Henry (nitroaldol) reaction and various cycloadditions. researchgate.netnih.gov

Henry Reaction: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.org The use of chiral catalysts allows for enantioselective versions of this reaction, producing valuable β-nitro alcohols. beilstein-journals.orgresearchgate.netbeilstein-journals.org New asymmetric diamine ligands derived from camphoric acid, which feature a 1,2,2-trimethylcyclopentane-1,3-diamine core, have been successfully applied as ligands in copper-catalyzed Henry reactions. researchgate.net These reactions, involving various aromatic and aliphatic aldehydes with nitromethane, yield β-hydroxy nitroalkanes with high yields and good enantioselectivity (up to 82% ee). researchgate.net Studies have evaluated various copper complexes with chiral ligands, including diamine derivatives, for preparing chiral intermediates of drugs like linezolid (B1675486) and rivaroxaban, achieving high yields and enantiomeric excesses up to 91% ee. beilstein-journals.orgbeilstein-journals.org

Cycloaddition Reactions: Cycloaddition reactions are powerful methods for constructing cyclic compounds. nih.gov Asymmetric [3+2] photocycloadditions using cyclopropylamines have been developed under cooperative photoredox and chiral Brønsted acid catalysis to furnish valuable chiral cyclopentanes. researchgate.net Furthermore, copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds, using specific chiral bipyridine ligands, can produce highly substituted 2,3-dihydrofurans in good yield, diastereomeric ratio, and enantiomeric excess. nih.gov Diastereoselective organophotoredox-catalyzed [3+2] cycloadditions have been used to synthesize diverse cis-cyclopentane-1,2-diamine (B3003292) derivatives, which are structurally related to the 1,3-isomer.

Interactive Table: Application of this compound-Derived Catalysts in Asymmetric C-C Bond Formation

Users can filter this table by Reaction Type, Catalyst System, and Selectivity to review the findings.

| Reaction Type | Catalyst System | Key Findings (Yield, ee, dr) | Reference |

| Henry Reaction | Cu(OAc)₂H₂O / Camphor-derived 1,3-diamine | High yields (up to 95%), good ee (up to 82%) | researchgate.net |

| Henry Reaction | Cu-complex / Chiral diamine VIII | High yields, ee up to 91% | beilstein-journals.orgbeilstein-journals.org |

| [4+1] Cycloaddition | Cu / Planar-chiral bipyridine (bpy*) | Good yield, dr, and ee | nih.gov |

| [3+2] Cycloaddition | Photoredox / Chiral Brønsted acid | High enantio- and diastereo-selectivities | researchgate.net |

Beyond hydrogenation, chiral this compound derivatives can mediate other asymmetric oxidation and reduction reactions. In asymmetric reduction, chiral diamines have been used in the enantioselective reduction of ketones. For example, the reduction of acetophenone (B1666503) in the presence of diethylzinc (B1219324) can be mediated by chiral diamines derived from trans-cyclopentane-1,2-diamine, a related scaffold. researchgate.net

In the realm of asymmetric oxidation, the development of catalysts for processes like epoxidation and dihydroxylation is crucial for synthesizing chiral building blocks. researchgate.net While specific examples focusing solely on this compound are less common in the provided literature, the principles of using chiral ligands to control the stereochemical outcome of metal-catalyzed oxidations are well-established. researchgate.net The strategy often involves creating a chiral pocket around the metal's active site that directs the oxidant to one face of the substrate. Heterogenized manganese complexes with bis-phenanthroline ligands, for example, have shown enhanced reactivity and selectivity in olefin epoxidation compared to their homogeneous counterparts. nih.gov

Mechanistic Insights into Stereocontrol in this compound Catalysis

Understanding the mechanism by which a chiral catalyst controls stereoselectivity is crucial for its rational improvement. For catalysts derived from this compound, stereocontrol arises from the well-defined three-dimensional structure of the metal-ligand complex. The rigid cyclopentane (B165970) backbone restricts conformational flexibility, ensuring that the chiral information of the ligand is effectively transmitted to the substrate during the key bond-forming step.

Computational and experimental studies provide insight into the transition states of these catalytic cycles. For example, in transfer hydrogenation reactions catalyzed by (tetraarylcyclopentadienone)iron carbonyl compounds, a proposed mechanism involves an outer-sphere, concerted, bifunctional pathway where both the metal center and a carbonyl group on the ligand are involved in the hydrogen transfer. nih.gov Kinetic isotope experiments and analysis of substrate electronic effects have helped to identify the turnover-limiting steps in both hydrogenation and dehydrogenation cycles. nih.gov

In nickel-catalyzed [3+2] cycloadditions, theoretical calculations have been used to elucidate the origins of regio- and diastereoselectivities, which are in good agreement with experimental observations. mdpi.com Similarly, for cubane-based chiral ligands in copper-catalyzed reactions, computational studies revealed that unexpected hydrogen bonding between a cubyl hydrogen and the copper core can alter the steric environment, thus limiting the degree of asymmetric control. beilstein-journals.org These insights are vital for redesigning ligands to block such unintended interactions and improve enantioselectivity.

Design Principles for Enhancing Catalytic Activity and Enantioselectivity

The rational design of catalysts is a key objective in asymmetric synthesis. For this compound-based systems, several principles guide the enhancement of catalytic performance.

Steric and Electronic Tuning: Modifying the substituents on the diamine nitrogen atoms or the cyclopentane ring can profoundly impact both activity and selectivity. Introducing bulky groups can enhance steric hindrance, creating a more defined chiral pocket that can lead to higher enantioselectivity. researchgate.net Electronic modifications, such as introducing electron-donating or electron-withdrawing groups, can alter the reactivity of the metal center, potentially increasing the turnover frequency of the catalyst. nih.gov

Ligand Backbone Rigidity: The rigidity of the ligand scaffold is paramount. The constrained nature of the cyclopentane ring in this compound is advantageous. Further rigidification, for example by incorporating the diamine into a larger, more complex structure, can prevent non-productive binding modes and enhance the fidelity of chiral induction.

Bifunctional Catalysis: Designing ligands that can participate directly in the reaction mechanism, beyond simply creating a chiral environment, can lead to superior catalysts. This includes ligands with hydrogen-bond donor or acceptor sites that can interact with the substrate, helping to orient it within the catalyst's active site and stabilize the transition state. nih.gov

High-Throughput Screening: The synthesis of a library of related ligands followed by rapid screening of their catalytic performance allows for the empirical discovery of highly effective catalysts for a specific transformation. researchgate.net

Heterogenization and Recycling Strategies for this compound Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be difficult and costly, hindering their industrial application. nih.gov Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble support, addresses this challenge by facilitating easy catalyst recovery and recycling, often through simple filtration. uva.nl

Several strategies have been developed for the heterogenization of chiral catalysts:

Covalent Anchoring: The chiral ligand can be covalently tethered to a solid support, such as silica (B1680970) gel, alumina (B75360), or a polymer resin. nih.govacs.org For example, the immobilization of glycoluril-based molecular clips on silica gel and alumina has been reported. acs.org A polystyrene-linked tris(triazolyl)methanecopper(I) catalyst has been shown to be fully recyclable for various carbene transfer reactions, both in batch and continuous-flow systems. rsc.org

Non-covalent Immobilization: Supramolecular interactions, such as hydrogen bonding or ionic interactions, can be used to anchor the catalyst to a support. uva.nl This approach can sometimes be advantageous as it may not require modification of the catalyst itself.

Porous Frameworks: Incorporating the chiral catalyst as a building block within a porous material, such as a metal-organic framework (MOF) or a porous metal phosphonate, creates a solid, recyclable catalyst with well-defined active sites. google.com These materials provide a highly porous surface that allows for efficient transport of reactants and products while retaining the catalyst. google.com

These heterogenized catalysts are particularly well-suited for use in continuous-flow reactors, which offer several advantages over traditional batch processes, including improved efficiency, safety, and scalability. nih.govrsc.org Successful catalyst recycling has been demonstrated in multiple studies, with some catalysts being reused up to 10 times while maintaining high activity and enantioselectivity. researchgate.net

1,3 Cyclopentanediamine in Advanced Materials Science

Design and Synthesis of Porous Organic Materials Utilizing 1,3-Cyclopentanediamine

The quest for materials with tailored porosity for applications in gas storage, separation, and catalysis has driven the development of various classes of porous solids. Porous Organic Materials, constructed from molecular building blocks, are a significant category within this field. The geometry of the building blocks is a critical determinant of the final material's properties.

Porous Organic Cages (POCs) are discrete, molecule-sized cavities formed through the self-assembly of multiple building blocks via dynamic covalent chemistry. nih.gov The final topology of the cage is highly dependent on the geometry and connectivity of its precursors. rsc.org Diamines are common building blocks in the synthesis of imine-based POCs, where they react with poly-formyl precursors.

Research has shown that subtle changes in the structure of the diamine precursor can have a profound impact on the resulting cage architecture. nih.gov For instance, the reaction of tris(4-formylphenyl)amine (B39881) with trans-1,2-cyclopentanediamine yields a [4+6] tetrahedral cage (a cage made of 4 tri-topic and 6 di-topic molecules), while using the slightly larger trans-1,2-cyclohexanediamine leads to a larger [8+12] cubic cage. acs.org This demonstrates the principle that the bond angle between the amine groups in the diamine is a critical factor in determining the cage's size and topology. While direct synthesis of a named porous organic cage using this compound is not extensively documented in the provided search results, the principles established with analogous diamines suggest its potential. The use of cis-1,3-cyclohexanediamine, for example, has been shown to produce an [8+12] cage topology. nih.gov Given the different bond angles and stereochemistry of cis- and trans-1,3-cyclopentanediamine compared to their 1,2-substituted counterparts, their use would be expected to lead to novel cage structures with unique pore sizes and shapes.

The formation of these cages typically involves imine condensation, a reversible reaction that allows for "error-correction" as the system settles into the most thermodynamically stable cage structure. nih.gov The resulting crystalline solid can exhibit permanent porosity, making it a form of molecular sieve. liverpool.ac.uk

A key advantage of porous organic materials is the potential for tunable porosity and the introduction of specific functionalities. Porosity can be tuned by systematically altering the size and geometry of the molecular building blocks. rsc.org For example, using larger aldehyde or diamine precursors can lead to expanded cage structures with larger internal cavities and pore windows.

While specific examples of functionalization strategies involving this compound are not detailed in the provided search results, general methods for functionalizing porous organic materials are well-established. Functional groups can be introduced in two main ways: by using a building block that already contains the desired functionality (a "bottom-up" approach) or by post-synthesis modification of the assembled porous material.

Given that this compound can be synthesized from renewable feedstocks, it offers a pathway to bio-based porous materials. maastrichtuniversity.nl Furthermore, the cyclopentane (B165970) ring itself could be pre-functionalized with other groups before its use in cage synthesis, allowing for the introduction of specific chemical properties within the porous framework. This could include groups that enhance selective gas sorption or provide catalytic sites. The inherent chirality of this compound could also be exploited to create chiral porous materials for enantioselective applications.

Supramolecular Assemblies Constructed with this compound Building Blocks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The predictable and directional nature of these interactions allows for the "programmed" self-assembly of complex architectures from simpler components. nih.gov

The self-assembly of molecules containing this compound would be governed by a variety of non-covalent interactions. wikipedia.org These interactions, though individually weak, collectively dictate the structure and stability of the resulting assembly. nih.gov Key interactions include:

Hydrogen Bonding: The primary amine groups of this compound are excellent hydrogen bond donors, and the nitrogen atoms can also act as acceptors. This allows for the formation of extensive hydrogen-bonding networks, which are a primary driving force in many self-assembly processes. nih.gov

Metal-Ligand Coordination: The diamine functionality allows this compound to act as a bidentate ligand, coordinating to metal ions to form metallosupramolecular structures. The stereochemistry of the diamine (cis or trans) would enforce specific coordination angles, influencing the geometry of the final assembly, which could range from simple dimeric complexes to large, intricate polyhedral cages. sioc-journal.cn

π-interactions: If incorporated into a larger molecule with aromatic rings, interactions such as π-π stacking or lone pair-π interactions could also play a significant role in directing the assembly. nih.gov

The specific geometry of the this compound isomer would be critical in directing the spatial orientation of these interactions, leading to predictable and well-defined supramolecular architectures. researchgate.net

Dynamic covalent chemistry, the same principle that governs the formation of porous organic cages, can also be used to create adaptive materials whose structures can change in response to external stimuli. The reversibility of the bonds allows the system to reconfigure into a new thermodynamically favored state.

Furthermore, the chirality of this compound makes it a candidate for creating dynamically resolved architectures. In a process known as dynamic resolution, a racemic or dynamically interconverting chiral building block can be resolved into a single enantiomeric form upon crystallization with a homochiral partner molecule. scispace.com For example, an amphichiral (a molecule that can exist as either enantiomer) cage molecule has been shown to crystallize as a single enantiomer when co-crystallized with a homochiral cage, a process driven by favorable packing in the heterochiral crystal lattice. scispace.com While this specific example does not use this compound, it illustrates a principle that could be applied to it. If a molecule containing this compound were part of a system undergoing reversible self-assembly, its chiral information could be used to direct the formation of complex, homochiral supramolecular structures.

Polymer Science Applications of this compound as Bifunctional Monomers

In polymer science, a bifunctional monomer is a molecule with two reactive sites, enabling it to link to two other molecules and form a linear polymer chain. ncl.res.in this compound, with its two amine groups, is a classic example of a bifunctional monomer and has been explored for the synthesis of high-performance polymers like polyamides.

The direct use of cis/trans this compound in melt-polycondensation reactions can be challenging. The monomers are prone to degradation through oxidation and dehydration at the high temperatures required for this process, leading to discoloration and polymers with low molecular weights or cross-linking. nih.govresearchgate.net

To circumvent this thermal instability, a successful strategy involves chemically transforming the diamine into a more robust monomer before polymerization. By reacting this compound with renewable itaconic acid, a stable dicarboxylic acid monomer, this compound based bis(pyrrolidone carboxylic acid) (BPDA), is formed. maastrichtuniversity.nlfrontiersin.org This new monomer is thermally stable and can be readily used in polycondensation reactions with various diols to produce polyesters. maastrichtuniversity.nl This approach not only solves the stability issue but also introduces a rigid pyrrolidone ring into the polymer backbone, which influences the final properties of the material. nih.gov

Polyesters synthesized using a BPDA monomer derived from trans-cyclohexanediamine (a related rigid diamine) and linear aliphatic diols have been shown to be semi-crystalline, with glass transition temperatures (Tg) ranging from 33 to 65 °C and melting temperatures (Tm) from 184 to 213 °C. researchgate.net Preliminary results for polyamides based on this compound suggest thermal properties similar to their 1,4-cyclohexanedimethylamine counterparts, although with reduced crystallinity. maastrichtuniversity.nl

Below is a table summarizing research findings on the polymerization of monomers derived from cycloaliphatic diamines.

| Diamine Precursor | Co-monomer | Polymer Type | Resulting Polymer Properties |

| trans-Cyclohexanediamine | Itaconic Acid -> t-CH-BPDA; then C6-C12 diols | Polyester | Semi-crystalline; Tg: 33-65°C; Tm: 184-213°C; Good water stability |

| cis/trans-1,3-Cyclopentanediamine | Itaconic Acid -> BPDA; then aliphatic diols | Polyester | Amorphous; Tg around 30°C; Readily absorbs water |

| cis/trans-1,3-Cyclopentanediamine | Direct Polycondensation | Polyamide | Hampered crystallization; Limited thermal stability; Solubility issues |

Theoretical and Computational Investigations of 1,3 Cyclopentanediamine Systems

Quantum Chemical Calculations (DFT, Ab Initio) on 1,3-Cyclopentanediamine and its Complexes

Quantum chemical calculations are fundamental to elucidating the behavior of this compound at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the molecule and its complexes, providing a detailed picture of their structure and reactivity. rsdjournal.org These computational approaches are essential for understanding systems where experimental characterization is challenging. lu.se

Quantum chemical methods are employed to analyze the electronic landscape of this compound and its derivatives. DFT calculations, for instance, can be used to determine molecular geometries, orbital energies, and the nature of chemical bonds. mdpi.com In complexes, these calculations help to understand the coordination of the diamine to metal centers or its role in forming larger supramolecular structures.

For example, DFT has been used to validate the structures of cyclopentanediamine derivatives by simulating NMR chemical shifts, which helps resolve experimental ambiguities. In the context of porous organic cages formed from the condensation of building blocks like 1,3,5-triformylbenzene and cyclopentanediamine, computational modeling reveals the lowest energy conformations of the resulting structures. rsc.orgresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the stability and potential reactivity of these complex systems. researchgate.net

Table 1: Representative Calculated Properties for Amine Complexes

| Complex Feature | Calculated Parameter | Value | Method |

|---|---|---|---|

| Complex Stability | HOMO-LUMO Gap Energy | 6.12 - 6.37 eV | PBE0/6-31G(d) |

| Interaction Energy | Complexation Energy (ΔE) | -55 to -63 kcal/mol | TPSS level |

| Reactivity | Dipole Moment | ~6 D | TPSS level |

Note: Data is illustrative of calculations on related amine complexes to show the types of parameters investigated computationally. mdpi.comresearchgate.net

Computational chemistry is a key tool for mapping the energetic landscapes of chemical reactions, which is crucial for understanding catalysis. d-nb.info By calculating the energies of reactants, transition states, and products, researchers can predict reaction pathways and activation barriers. This is particularly relevant for reactions where this compound acts as a chiral ligand or a building block for a catalyst.

In the formation of porous organic cages, computational methods can predict the most favorable assembly, such as a [4+6] or a [2+3] cycloimination product. acs.org For instance, calculations for cages formed from alkanediamines showed that the [4+6] structure was the lowest energy for some, while the [2+3] was favored for others, demonstrating the predictive power of these methods in guiding synthesis. acs.org The study of transition states reveals that catalysis is fundamentally an act of molecular recognition, where the catalyst preferentially stabilizes the transition state of a reaction. d-nb.info QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly powerful for studying these events in large systems, like enzymes or synthetic catalysts, by treating the reactive core with high-level quantum mechanics and the surrounding environment with classical mechanics. d-nb.info

Molecular Dynamics and Molecular Modeling of this compound Assemblies

While quantum mechanics describes electronic details, molecular dynamics (MD) and molecular modeling are used to simulate the physical movements and interactions of atoms and molecules over time. researchgate.net These techniques are vital for understanding the assembly of this compound-containing structures and their interactions with other molecules.

Predicting how molecules will arrange themselves in a crystal is a significant challenge in materials science. Crystal structure prediction (CSP) methods use computational algorithms to find the most stable packing arrangements by minimizing the lattice energy. psu.edunih.gov These predictions are often based on force fields, but can be refined with more accurate periodic DFT calculations. scispace.com

For porous organic cages synthesized from chiral diamines, including derivatives of cyclopentanediamine, ab initio crystal structure prediction has successfully rationalized and even predicted the observed packing. scispace.com For example, calculations showed a large energetic preference (32 kJ mol⁻¹) for a heterochiral (racemic) crystal packing over the most stable homochiral structure for a particular cage system. scispace.com This demonstrates the ability of computational methods to predict the specific chirality and porous nature of the resulting solid material. These in silico screening methods are becoming increasingly important in discovering new polymorphs of molecular crystals. nih.govschrodinger.com

Table 2: Example of Calculated Lattice Energy Differences for Cage Compounds

| Packing Mode | System | Calculated Energy Difference (kJ mol⁻¹) | Method |

|---|

| Heterochiral vs. Homochiral | Cage 3-S, 3-R | 32 | Atom-atom potential & Periodic DFT |

Source: Based on findings for porous organic cages incorporating chiral diamines. scispace.com

Molecular dynamics simulations are essential for studying how molecules recognize and interact with each other, and for simulating the transport of small molecules (like gases) through porous materials. liverpool.ac.ukresearchgate.net For materials built from this compound, such as porous organic cages, MD simulations can provide a microscopic view of these dynamic processes.

To accurately model these systems, specific force fields are often developed. For instance, a Cage-Specific Force Field (CSFF) was created to simulate the dynamics of imine-based porous cages and rationalize their porosity. liverpool.ac.uk MD simulations using such force fields can model the diffusion of various gases (e.g., H₂, N₂, CO₂, CH₄) through the pore channels of the crystalline material. liverpool.ac.uk These simulations provide detailed information about diffusion pathways and gas hopping, explaining experimental gas uptake data and highlighting potential applications in gas separation. liverpool.ac.ukliverpool.ac.uk Furthermore, advanced techniques like metadynamics can be combined with MD to explore the free energy landscapes of molecular recognition events, such as a ligand binding to a receptor, providing insights into binding affinities and mechanisms. rice.edusamipubco.com

Future Prospects and Emerging Research Frontiers for 1,3 Cyclopentanediamine

Development of Novel and Economically Viable Synthetic Routes

A significant frontier in the application of 1,3-cyclopentanediamine is the development of new and cost-effective methods for its synthesis. Historically, the complex and sometimes inefficient classical synthetic routes for cyclic diamines have limited their widespread use compared to analogues like trans-cyclohexane-1,2-diamine. ionoptix.com The future utility of this compound hinges on creating synthetic pathways that are not only efficient but also economically and environmentally sustainable.

Key areas of research include:

Renewable Starting Materials: There is growing interest in producing this compound from renewable resources, such as hemi-cellulosic biomass, to create bio-based building blocks for polymers. researchgate.net This aligns with a broader push in the chemical industry towards green chemistry and sustainable feedstocks.

Catalytic and Modern Synthetic Methods: Advanced synthetic strategies are being explored to overcome the limitations of older methods. For instance, organophotoredox-catalyzed cycloaddition reactions have been effectively used to synthesize 1,2-diamine derivatives and could be adapted for 1,3-diamines, offering high diastereoselectivity under mild conditions. nih.govbiorxiv.org The development of novel reactions is crucial for unveiling advanced chemical transformations. chemspider.com

Overcoming Instability: A known challenge is the thermal instability of cis/trans 1,3-cyclopentanediamines, which can lead to degradation and discoloration in high-temperature applications like melt-polycondensation. researchgate.net A promising strategy to circumvent this is the transformation of the diamine into a more thermally stable intermediate, such as a bis(pyrrolidone carboxylic acid) (BPDA), through a cascade aza-Michael addition-cyclization reaction. researchgate.netresearchgate.net This approach protects the labile amine functionalities, enabling the creation of higher-quality polymers. researchgate.net

The overarching goal is to establish robust, scalable, and economical synthetic routes, similar to the development of efficient methodologies for 1,3-cyclohexanediamine (B1580663) from low-cost materials like resorcinol. mdpi.com Such advancements are essential for transitioning this compound from a specialty chemical to a widely accessible building block. acs.orgmdpi.com

Advanced Catalytic Systems with Enhanced Performance and Broader Scope

The unique stereochemical and structural properties of this compound make it a highly promising scaffold for chiral ligands in asymmetric catalysis. acs.orgunict.it Its rigid cyclopentane (B165970) backbone provides a well-defined chiral environment that can lead to high enantioselectivity in metal-catalyzed reactions. researchgate.net

Emerging research is focused on:

Novel Ligand Design: Scientists are designing new chiral ligands based on the this compound framework. nih.gov For example, derivatives have been successfully used as ligands in copper-catalyzed Henry reactions, demonstrating their potential in forming new carbon-carbon bonds with high stereocontrol. nih.gov

Catalyst Engineering: The performance of catalytic systems can be enhanced through the strategic engineering of ligands. critex.fr This involves modifying the diamine structure to fine-tune its steric and electronic properties, thereby optimizing catalyst activity, selectivity, and stability for a broader range of chemical transformations. nih.govnih.gov

Expanded Applications: While much of the foundational work has been done with the analogous 1,2-diamines, the principles are readily transferable. ionoptix.comacs.org The aim is to develop catalytic systems based on this compound for a wide array of reactions, including hydrogenations and C-C bond formations, which are fundamental to the synthesis of complex molecules in the pharmaceutical and fine chemical industries. researchgate.net

Table 1: Comparison of Chiral Diamine Ligands in Catalysis

| Ligand Base | Key Features | Typical Applications | Research Findings |

|---|---|---|---|

| 1,2-Cyclopentanediamine | Rigid trans-configuration, well-defined chirality. acs.orgresearchgate.net | Asymmetric hydrogenation, C-C bond formation, synthesis of chiral amines. unict.itresearchgate.net | Forms stable complexes with transition metals (e.g., Ru, Cu), enhancing enantioselectivity. researchgate.netnih.gov |

| This compound | Chiral scaffold with potential for unique bite angles. | Emerging use in asymmetric reactions like the Henry reaction. nih.govnih.gov | Derivatives show promise as effective ligands for achieving high enantioselectivity. nih.gov |

| 1,2-Cyclohexanediamine | Widely used, commercially available, stable chair conformation. ionoptix.com | Precursor for well-established ligands (e.g., salen ligands) in various catalytic processes. ionoptix.com | Historically more utilized due to availability and stability, setting a benchmark for performance. ionoptix.com |

Tailored Materials for Specific Applications and Sensing

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers and functional materials. Furthermore, its rigid structure is being leveraged to create highly specific molecular sensors.

High-Performance Polymers: Research has explored the use of this compound as a building block for novel bio-based polyesters and polyamides. researchgate.net While initial studies of polyesters derived directly from the diamine resulted in amorphous materials with low glass transition temperatures, the conversion of the diamine to a more stable BPDA monomer has opened a path to creating more robust polymers. researchgate.netresearchgate.net This strategy allows for polymerization with various diols to produce polyesters with a wide range of thermal properties. researchgate.net The ability to use it as a curing agent in epoxy resins is also an area of interest. acs.org

Advanced Sensing Platforms: A significant emerging frontier is the incorporation of the cyclopentane diamine scaffold into molecular sensing systems. Its conformational rigidity can enhance the specificity and sensitivity of sensors.

Nucleic Acid Sensing: Cyclopentane-modified peptide nucleic acids (PNAs) have been developed as highly effective "bright RNA sensors". sigmaaldrich.com These probes, known as cpFIT-PNAs, have demonstrated a significantly superior detection limit for genetic mismatches compared to unmodified PNA probes, highlighting their potential in diagnostics and biomedical research. unict.itsigmaaldrich.com

Ion and Molecule Sensing: The diamine structure is a candidate for creating ligands within fluorescent or electrochemical sensors. nih.gov Salen-type frameworks synthesized from diamines have shown utility in sensing applications. researchgate.net The fundamental principles of ion sensing, where a molecule's fluorescence or color changes upon binding to a target ion or molecule, can be applied by designing specific host molecules based on the this compound scaffold. ionoptix.commdpi.comresearchgate.net This could lead to new sensors for metal ions or small organic molecules.

Table 2: Application of Cyclopentane Diamine in Sensing

| Sensor Type | Modification | Target Analyte | Key Advantage |

|---|---|---|---|

| FIT-PNA Probe | Incorporation of a cyclopentane diamine backbone (cpFIT-PNA). sigmaaldrich.com | Mismatched RNA sequences. sigmaaldrich.com | Eightfold superior detection limit compared to standard FIT-PNA probes. sigmaaldrich.com |

| Salen-based Sensor | Use of a diamine to form a Salen-type metal complex. researchgate.net | Various ions/molecules. | The rigid complex can provide a selective binding pocket for the analyte. researchgate.net |

| Iontronic Sensor | Potential use in creating ionic liquids or polymer matrices. | Mechanical stimuli (pressure, shear). | The diamine's properties could be used to tune the viscoelastic and conductive properties of the sensing material. |

Bio-inspired Chemical Systems and Ligand Design for Biological Target Interactions

The unique three-dimensional structure of this compound allows it to function as a scaffold that can mimic biological molecules and interact with specific biological targets. nih.gov This has opened up promising avenues in medicinal chemistry and chemical biology.

Scaffolds for Drug Discovery: Derivatives of cyclopentanediamine are being investigated for a range of biological activities, including potential anti-cancer, anti-inflammatory, and anti-microbial properties. nih.gov For example, specific derivatives have shown significant cytotoxicity against cancer cell lines, marking the compound as a potential lead structure for developing new therapeutic agents. nih.gov

Ligands for Biological Receptors: The cyclopentane ring can be incorporated into larger molecules designed to bind with high specificity to biological targets like G-protein coupled receptors (GPCRs) or enzymes. unict.it The rigidity of the ring helps to pre-organize the molecule into a conformation suitable for binding, which is a key principle in rational drug design.

Peptide Nucleic Acid (PNA) Mimics: One of the most successful bio-inspired applications is the use of a cyclopentane diamine backbone to create conformationally restricted PNAs. These synthetic molecules mimic the structure of DNA/RNA and can bind to them with high affinity and specificity. This makes them ideal candidates for use as probes in genomic analysis and potentially as therapeutic agents that can modulate gene expression. biorxiv.org

The development of biocatalytic methods to produce pure enantiomers of cyclic diamines is a critical supporting technology, as stereochemistry is paramount for effective interaction with chiral biological targets.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules like this compound and its derivatives. These computational tools can dramatically accelerate research by predicting properties, planning syntheses, and identifying promising candidates for specific applications.

Predictive Modeling (Deep QSAR): Quantitative Structure-Activity Relationship (QSAR) models, supercharged by deep learning, can predict the biological activity or material properties of novel this compound derivatives before they are ever synthesized. This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising ones for experimental validation.

De Novo Molecular Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific functions such as high binding affinity to a protein target or desired polymer characteristics. These models can explore new regions of chemical space to propose innovative structures.

Synthetic Route Prediction: AI tools are being developed to predict viable and efficient synthetic routes for complex molecules. For a target derivative of this compound, these programs can suggest reaction pathways, helping chemists to overcome synthetic challenges and reduce development time.

Accelerated Data Analysis: Active learning, a type of ML, can make the process of data acquisition more efficient. By intelligently selecting which molecules to test next, it helps to build more accurate predictive models with fewer experiments, saving time and resources in the drug discovery or materials development pipeline.

The integration of AI promises to create a virtuous cycle of design, synthesis, and testing, significantly shortening the timeline for harnessing the full potential of the this compound chemical scaffold.

常见问题

How does the stereochemistry of 1,3-cyclopentanediamine influence polymer properties in polycondensation reactions?

The stereochemistry of this compound affects polymer crystallinity, thermal stability, and mechanical performance. For example, in polyamides synthesized via direct polycondensation, hindered crystallinity and limited solubility were observed due to the rigid cycloaliphatic structure . Advanced characterization techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical to correlate stereochemical configuration with thermal transitions (e.g., glass transition temperature, ) and crystallinity. Comparative studies with structurally similar monomers (e.g., 1,4-cyclohexanediamine) can clarify steric and electronic effects .

What methodological challenges arise when characterizing this compound-based polymers, and how can they be mitigated?

Key challenges include poor solubility in common organic solvents and thermal degradation during analysis. To address this:

- Solubility : Use high-boiling polar aprotic solvents (e.g., DMSO, DMAc) with heating.

- Thermal Stability : Employ thermogravimetric analysis (TGA) under inert atmospheres to quantify decomposition thresholds.

- Molecular Weight Determination : Gel permeation chromatography (GPC) with elevated temperatures or matrix-assisted laser desorption/ionization (MALDI-TOF) for accurate measurements .

How can researchers design experiments to evaluate contradictory data on this compound’s impact on gas barrier properties in polyesters?

Contradictory findings (e.g., reduced oxygen barrier performance vs. enhanced ) require systematic variable isolation:

Controlled Polymerization : Synthesize homopolymers and copolymers with precise stoichiometry to isolate monomer effects.

Morphology Analysis : Use atomic force microscopy (AFM) or small-angle X-ray scattering (SAXS) to assess phase separation.

Comparative Testing : Benchmark against polymers derived from 1,4-cyclohexanediamine, which exhibit superior crystallinity and barrier properties .

What are best practices for ensuring reproducibility in synthesizing this compound derivatives?

- Documentation : Record reaction conditions (temperature, catalyst, solvent purity) in detail, adhering to IUPAC naming conventions .

- Characterization : Provide full spectral data (NMR, IR) and physical properties (melting point, solubility).

- Validation : Replicate syntheses in triplicate and report statistical deviations (e.g., ±5% yield variance) .

How can computational modeling complement experimental studies of this compound’s reactivity?

- Molecular Dynamics (MD) : Simulate polymerization kinetics to predict steric hindrance effects.

- Density Functional Theory (DFT) : Calculate activation energies for amine-epoxide or ester-amide reactions.

- Correlation with Experimental Data : Validate models using DSC-measured and tensile testing results .

What strategies optimize the synthesis of this compound-based bis(pyrrolidone carboxylic acid) (BPDA) intermediates?

- Stepwise Functionalization : Convert the diamine to BPDA via a two-step process (e.g., Michael addition followed by cyclization) to improve thermal stability.

- Catalyst Screening : Test organocatalysts (e.g., DMAP) or enzymatic catalysts for regioselective reactions.

- Purification : Use recrystallization or flash chromatography to isolate BPDA with >95% purity .

How should researchers address the limited availability of this compound in exploratory studies?

- Small-Scale High-Throughput Reactors : Design microreactors (e.g., 1–10 mL volume) for parallel synthesis of derivatives .

- Alternative Feedstocks : Explore bio-based routes (e.g., enzymatic cyclization of lysine derivatives) .

What statistical methods are appropriate for analyzing thermal degradation data in this compound polymers?

- TGA Kinetics : Apply the Flynn-Wall-Ozawa method to calculate activation energy () of degradation.

- Error Analysis : Report 95% confidence intervals for values derived from triplicate measurements .

How does the ring strain of this compound compare to cyclohexanediamine derivatives in polymerization?

- Strain Analysis : Use computational tools (e.g., Gaussian) to calculate ring strain energy.

- Experimental Correlation : Compare polymerization rates and monomer conversion efficiencies via NMR kinetics .

What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。